Tianeptine is derived from a tricyclic structure that incorporates a sulfonamide function, distinguishing it from other antidepressants. Its chemical formula is , with a molecular weight of approximately 436.95 g/mol . The compound is classified under small molecules in pharmacology and has been investigated for various therapeutic applications beyond depression, including irritable bowel syndrome and anxiety .
The synthesis of Tianeptine typically involves several chemical reactions starting from simple organic compounds. A notable method includes the reaction of specific amino acids with chlorinated derivatives of dibenzo-thiazepin, followed by hydrolysis to yield the final product .
The synthesis can be complex, involving multiple steps to ensure high purity and yield of Tianeptine .
The molecular structure of S-Pentanoic Acid Tianeptine features a unique arrangement that includes a thiazepinyl ring fused with a heptanoic acid side chain. The stereochemistry is crucial, as it contains one chiral center located at the C-11 position .
CC(C(=O)O)C(N[C@@H]1c2ccccc2N(C)S(=O)(=O)c3cc(Cl)ccc13)C
This structure allows Tianeptine to interact effectively with various neurotransmitter systems in the brain, contributing to its pharmacological effects .
Tianeptine undergoes several chemical reactions during its metabolism and therapeutic action:
The compound's unique structure enables it to participate in these reactions without significant interference from typical drug-drug interactions due to its metabolism being independent of cytochrome P450 enzymes .
Tianeptine's mechanism of action differs from traditional antidepressants. It primarily acts as a selective facilitator of serotonin uptake rather than an inhibitor, which is characteristic of most antidepressants . This unique action leads to increased serotonin levels in synaptic clefts, enhancing mood regulation.
Additionally, Tianeptine has been shown to modulate other neurotransmitter systems, including dopamine pathways, contributing to its efficacy in treating depression and anxiety disorders .
Tianeptine exhibits hygroscopic properties and should be stored under inert conditions to maintain stability. Its high solubility profile makes it suitable for various formulations in pharmaceutical applications .
S-Pentanoic Acid Tianeptine is primarily used in clinical settings for:
Research continues into its broader applications, including potential roles in pain management due to its interaction with opioid receptors .
Tianeptine (brand names Stablon®, Coaxil®) was initially developed in the 1960s by the French Society of Medical Research as a structurally atypical tricyclic antidepressant (TCA). Unlike classical TCAs that inhibit serotonin reuptake, early studies mischaracterized tianeptine as a serotonin reuptake enhancer due to its ability to increase synaptic serotonin clearance in rodent models [1] [5]. This paradoxical mechanism distinguished it from contemporaneous antidepressants like fluoxetine. By the 1980s, clinical studies confirmed tianeptine’s efficacy against major depressive disorder (MDD) and anxiety disorders, with a side-effect profile superior to first-generation TCAs due to minimal anticholinergic or cardiovascular effects [1] [2].
The discovery of its active metabolites emerged in the late 1980s through metabolic studies. Researchers identified two primary β-oxidation derivatives: the pharmacologically inert MC3 (propanoic acid derivative) and the bioactive MC5 (pentanoic acid derivative; S-Pentanoic Acid Tianeptine) [3] [8]. A pivotal shift occurred in 2014 when in vitro receptor screening revealed tianeptine’s potent agonism at the μ-opioid receptor (MOR), with MC5 exhibiting comparable MOR affinity and efficacy [5] [7]. This redefined the mechanistic understanding of both compounds, positioning MOR activation—not serotonergic modulation—as the primary driver of their antidepressant effects [5] [6].
S-Pentanoic Acid Tianeptine (MC5) arises from the truncation of tianeptine’s aliphatic side chain via hepatic β-oxidation. This process shortens the parent compound’s 7-carbon heptanoic acid chain to a 5-carbon pentanoic acid system (molecular weight reduction: 436.95 → 430.88 g/mol) while preserving the tricyclic core (3-chloro-6-methyl-6,11-dihydrobenzo[c][1,2]thiazepine dioxides) [3] [7] [8]. Crucially, this modification does not diminish MOR affinity:
Structural distinction: The shortened side chain enhances metabolic stability (see Section 1.3) but does not alter the conformational orientation of key pharmacophores (carboxylate group, basic amine) essential for MOR engagement [1] [7].
Tianeptine undergoes extensive hepatic metabolism (>97% of dose), primarily via β-oxidation—a mitochondrial process that progressively shortens fatty acid-like chains by two-carbon units. This contrasts with most antidepressants, which rely on cytochrome P450 enzymes [3] [8]. The metabolic pathway proceeds sequentially:
graph LRA[Tianeptine · C7 chain] -->|β-oxidation| B[MC5 · C5 chain]B -->|β-oxidation| C[MC3 · C3 chain]
Fig 1. Metabolic pathway of tianeptine via β-oxidation. MC5 is the first active metabolite; MC3 is inactive [3] [8].
Key pharmacokinetic characteristics derived from rat studies:
Despite low plasma concentrations relative to parent drug, MC5 contributes significantly to in vivo effects due to its:1) Longer half-life,2) Equivalent MOR efficacy [5] [7], and3) Ability to cross the blood-brain barrier (inferred from central behavioral effects).
This establishes β-oxidation as a bioactivation pathway for tianeptine—a rare phenomenon where catabolism generates a therapeutically relevant metabolite [3] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2